(R)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
Description
(R)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (CAS: 1451089-77-2) is a chiral pyrrolidinone derivative with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol. Key structural features include:
Properties
IUPAC Name |
(3R)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJOSOCBDGSTIJ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)(C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@](C1=O)(C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as propargyl alcohol and N-methylpyrrolidinone.
Reaction Conditions: The key steps involve the formation of the ethynyl group and the hydroxyl group on the pyrrolidinone ring. This can be achieved through a series of reactions including alkylation, oxidation, and cyclization.
Catalysts and Reagents: Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of ®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Systems: Implementing continuous flow systems to improve yield and efficiency.
Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: 3-ethynyl-1-methylpyrrolidin-2-one.
Reduction: 3-ethyl-3-hydroxy-1-methylpyrrolidin-2-one.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Predicted Physicochemical Properties :
- Density : 1.23 ± 0.1 g/cm³
- Boiling Point : 279.6 ± 40.0 °C
- pKa : 11.38 ± 0.20 (indicating weak acidity for the hydroxyl group) .
This compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 100 mg to 1 g, though pricing is typically upon inquiry . Its enantiomer, (S)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (CAS: 1799615-79-4), is also marketed, highlighting the importance of stereochemistry in applications such as drug development .
Comparison with Structurally Similar Compounds
Pyrrolidinone Derivatives with Hydroxy and Aryl Substituents
Key Differences :
- Stereochemistry : Enantiomers (R vs. S) of the ethynyl-hydroxy derivative exhibit divergent biological activities, as seen in receptor binding assays .
- Functional Groups : The pyridinyl substituent in CAS 34834-67-8 introduces basicity, altering solubility and pharmacokinetic profiles compared to the ethynyl derivative .
Complex Pyrrolidine-Oxindoles and Heterocyclic Derivatives
- Spiro-pyrrolidine-oxindole (e.g., (±)-(2'R,3R,5'R)-1'-allyl-5'-[(1E)-prop-1-en-1-yl]-2'-[(triisopropylsilyl)ethynyl]spiro-[indole-3,3'-pyrrolidin]-2(1H)-one): Structure: Combines pyrrolidinone with an oxindole moiety and allyl/silyl groups. Applications: Demonstrated utility in natural product synthesis (e.g., spirotryprostatin analogs) due to stereochemical complexity .
- Imidazo-pyrrolo-pyrazine derivatives (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone): Structure: Fused heterocycles with piperidine and pyran rings. Applications: Patented as kinase inhibitors, highlighting the role of pyrrolidine cores in drug discovery .
Comparison Insights :
- The target compound’s simplicity (C₇H₉NO₂) contrasts with the complexity of spiro-oxindoles or fused heterocycles, making it more suitable for modular synthetic routes.
- Ethynyl vs. Silyl Groups : While the ethynyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), silyl-protected derivatives (e.g., in ) are used for temporary protection in multi-step syntheses .
Commercial and Research Relevance
- Availability : The (R)-enantiomer is listed by suppliers like CymitQuimica, while the (S)-enantiomer is sold by Acmec, reflecting demand for enantiopure building blocks .
- Research Gaps : Predicted physicochemical data (e.g., boiling point) for the target compound lack experimental validation, unlike safety data available for CAS 91040-17-4 .
Biological Activity
(R)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one, also known as WX191384, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. Understanding its biological activity is crucial for evaluating its therapeutic potential in various neurological disorders.
- Chemical Formula : C₇H₉NO₂
- Molecular Weight : 139.15 g/mol
- CAS Number : 1451089-77-2
- Structure : The compound features a pyrrolidine ring with an ethynyl and hydroxy group contributing to its biological profile.
The biological activity of this compound is primarily linked to its interaction with histamine receptors, particularly the H3 receptor. This receptor plays a pivotal role in the modulation of neurotransmitter release, including acetylcholine, dopamine, and serotonin, which are critical for cognitive functions and mood regulation.
Key Mechanisms:
- H3 Receptor Antagonism : The compound acts as an antagonist at the H3 receptor, leading to increased levels of neurotransmitters such as acetylcholine and dopamine in the brain .
- Cognitive Enhancement : Preclinical studies suggest that this compound may enhance cognitive functions by promoting neurotransmitter release, making it a candidate for treating cognitive disorders like ADHD and Alzheimer's disease .
Pharmacological Studies
Recent studies have highlighted the pharmacological properties of this compound:
Case Studies
- Cognitive Impairment : A study published in Frontiers in Pharmacology investigated the effects of H3 receptor antagonists on cognitive impairment induced by chronic stress. The results indicated that this compound significantly improved memory retention and learning capabilities in stressed rodents .
- Neurodegenerative Disorders : Another study focused on the potential of this compound in models of Alzheimer's disease. It was found to enhance synaptic plasticity and reduce amyloid-beta accumulation, suggesting a dual mechanism of action that includes both symptomatic relief and disease-modifying effects .
Safety and Toxicity
While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicity assessments indicate that it has a favorable safety margin; however, long-term studies are necessary to fully understand its implications for human use .
Q & A
Q. What are the key physicochemical properties of (R)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one, and how are they experimentally determined?
Answer: The compound has a molecular formula C₇H₉NO₂ , molecular weight 139.15 g/mol , predicted density 1.23±0.1 g/cm³ , and boiling point 279.6±40.0 °C . Key experimental methods for characterization include:
- HPLC : Retention time analysis (e.g., 0.88 minutes under SQD-FA05 conditions) to assess purity .
- LCMS : Mass spectrometry (m/z 531 [M-H]⁻ in related analogs) for molecular weight confirmation .
- XRPD : X-ray powder diffraction to identify crystalline phases and polymorphs (see peak tables in ) .
Q. What safety precautions are recommended for handling this compound in the laboratory?
Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
- Follow protocols for spills: isolate the area, use absorbent materials, and dispose of waste via approved chemical channels .
- Refer to Safety Data Sheets (SDS) for first-aid measures (e.g., flushing eyes/skin with water, seeking medical attention) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and enantiomeric purity?
Answer:
- Reaction Optimization : Adjust temperature (e.g., 0–50°C in HCl-mediated steps) and solvent systems (aqueous/organic biphasic conditions) to minimize side reactions .
- Purification : Use chiral chromatography (e.g., HPLC with chiral columns) or crystallization (as in , yielding 52.7% after recrystallization) to isolate the (R)-enantiomer .
- Catalysis : Explore asymmetric catalysts (e.g., organocatalysts or metal complexes) to enhance stereocontrol during synthesis .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, LCMS) for this compound?
Answer:
- Reproducibility : Validate experimental conditions (e.g., solvent, pH) that may affect spectral peaks. For example, LCMS discrepancies in related analogs were resolved by standardizing ionization methods .
- Cross-Validation : Compare data with independent techniques (e.g., 2D-NMR for structural elucidation or XRPD for crystalline consistency) .
- Collaboration : Share raw data with open-access repositories or consortia to benchmark results against published standards .
Q. What methodologies are suitable for studying the stereochemical stability of this compound under varying pH and temperature conditions?
Answer:
- Chiral Stability Assays : Incubate the compound at elevated temperatures (e.g., 40–60°C) and monitor enantiomeric excess via HPLC with chiral stationary phases .
- Kinetic Analysis : Use NMR to track epimerization rates in buffered solutions (e.g., phosphate buffer at pH 7.4) .
- Computational Modeling : Apply density functional theory (DFT) to predict energy barriers for stereochemical inversion .
Q. How can researchers design in vitro assays to evaluate the pharmacological activity of this compound?
Answer:
- Target Identification : Prioritize receptors/enzymes based on structural analogs (e.g., pyrrolidinone derivatives targeting neurotransmitter systems) .
- Binding Assays : Use radioligand displacement (e.g., tritiated ligands) or surface plasmon resonance (SPR) to measure affinity .
- Functional Assays : Assess agonism/antagonism in cell lines expressing target receptors (e.g., GPCRs) via cAMP or calcium flux readouts .
Q. What advanced analytical techniques are recommended for detecting degradation products or impurities in this compound?
Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions, then analyze via LC-MS/MS to identify degradation pathways .
- Stability-Indicating Methods : Develop UHPLC-DAD methods with orthogonal separation (e.g., C18 and HILIC columns) to resolve impurities .
- High-Resolution MS : Use Q-TOF systems to assign exact masses to unknown degradants .
Q. How can computational tools predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?
Answer:
- QSAR Models : Train algorithms on pyrrolidinone analogs to estimate logP and aqueous solubility .
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models .
- ADMET Prediction : Use software like Schrödinger’s QikProp or SwissADME to forecast bioavailability and metabolic stability .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Analog Synthesis : Modify the ethynyl, hydroxy, or methyl groups and test activity (e.g., fluorination to enhance metabolic stability) .
- Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to identify key binding interactions .
- Machine Learning : Build SAR models using bioactivity data from high-throughput screens .
Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?
Answer:
- Method Validation : Assess linearity (R² > 0.99), accuracy (85–115% recovery), and precision (RSD < 5%) per ICH guidelines .
- Matrix Effects : Spike the compound into plasma/urine and compare LCMS signals with solvent standards to evaluate ion suppression .
- LOQ/LOD : Determine limits of quantification/detection via serial dilution (e.g., 1–100 ng/mL range) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
